![molecular formula C22H15ClN2O3S2 B2709864 3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 921797-64-0](/img/structure/B2709864.png)
3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Thiazole is a ring structure containing nitrogen and sulfur . Benzothiophene is a polycyclic aromatic compound that is a fusion of benzene and thiophene . These components are found in a variety of biologically active compounds and have been the focus of drug discovery .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their aromaticity, which is due to the delocalization of π-electrons . The presence of heteroatoms (nitrogen in thiazole, oxygen in benzofuran, and sulfur in benzothiophene) contributes to their chemical properties .Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the C-5 atom in thiazole can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide” would depend on the specific arrangement of these components in the molecule.Scientific Research Applications
Synthesis and Biological Activities
Research on similar compounds often focuses on their synthesis and potential as biological agents. For example, novel heterocyclic compounds derived from benzofuran and thiophene analogs have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the interest in these structures for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds have shown promise as cyclooxygenase inhibitors, which are critical targets in the development of anti-inflammatory drugs.
Antimicrobial Evaluation
Another area of interest is the antimicrobial activity of related compounds. Studies have shown that derivatives of benzodioxophosphol-thiophene have been synthesized and characterized for their antimicrobial activities (Spoorthy, Kumar, Rani, & Ravindranath, 2021). These studies are part of a broader effort to find new and effective antimicrobial agents amid growing resistance to existing drugs.
Chemical Transformations and Synthesis
The chemical transformations and synthesis of related compounds offer insights into the versatility and potential applications of these molecules in various domains, including material science and pharmaceuticals. For instance, the synthesis of thiophene derivatives with potential applications in materials science and organic electronics has been reported, showcasing the diverse applications of such compounds beyond biological activity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S2/c1-2-27-15-8-5-6-12-10-16(28-19(12)15)14-11-29-22(24-14)25-21(26)20-18(23)13-7-3-4-9-17(13)30-20/h3-11H,2H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPZSJPATPLODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide |
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